molecular formula C14H15NSi B1443534 6-((Trimethylsilyl)ethynyl)quinoline CAS No. 683774-32-5

6-((Trimethylsilyl)ethynyl)quinoline

Cat. No.: B1443534
CAS No.: 683774-32-5
M. Wt: 225.36 g/mol
InChI Key: HPUIGADZNDDKMJ-UHFFFAOYSA-N
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Description

Quinoline Chemistry: Structural Framework and Significance

Quinoline, a bicyclic heterocyclic compound with the molecular formula $$ \text{C}9\text{H}7\text{N} $$, consists of a benzene ring fused to a pyridine ring at the β -position (benzo[b]pyridine). This structural motif imparts unique electronic properties, enabling both electrophilic and nucleophilic substitution reactions at positions C-5, C-8 (electrophilic) and C-2, C-4 (nucleophilic). Quinoline derivatives are ubiquitous in natural products (e.g., quinine) and pharmaceuticals, with applications in antimalarial, anticancer, and antimicrobial agents.

The Skraup and Friedländer syntheses remain foundational methods for quinoline preparation. For example, the Skraup method involves heating aniline with glycerol and sulfuric acid, while the Friedländer approach condenses ortho-aminobenzaldehyde with ketones. Modern advancements, such as transition-metal-catalyzed cyclizations, have expanded access to functionalized quinolines.

Ethynyl-Functionalized Heterocycles in Organic Chemistry

Ethynyl-functionalized heterocycles, characterized by a carbon-carbon triple bond directly attached to a heterocyclic core, are pivotal in constructing complex molecular architectures. The ethynyl group’s linear geometry and high $$\pi$$-electron density enable diverse transformations, including:

  • Cycloadditions : Participation in [2+2], [3+2], and [4+2] reactions to form fused polycyclic systems.
  • Cross-coupling reactions : Sonogashira couplings with aryl halides to generate conjugated enynes.
  • Metal coordination : Serving as ligands in catalytic systems due to their ability to bind transition metals.

For instance, ethynylquinolines act as precursors to bioactive molecules and materials, leveraging their rigid, conjugated frameworks for electronic applications.

Trimethylsilyl Groups as Protecting Entities in Alkyne Chemistry

Trimethylsilyl (TMS) groups are widely employed to protect terminal alkynes, offering advantages such as:

  • Steric and electronic shielding : The TMS group reduces alkyne reactivity, preventing undesired side reactions (e.g., Glaser coupling).
  • Facile deprotection : Mild conditions (e.g., $$ \text{K}2\text{CO}3/\text{MeOH} $$ or $$ \text{TBAF} $$) selectively remove the TMS group, regenerating the terminal alkyne.

In the context of 6-((trimethylsilyl)ethynyl)quinoline, the TMS group ensures regioselectivity during synthetic modifications, such as Sonogashira couplings, while preserving the alkyne for subsequent functionalization.

Historical Development of Silylated Ethynylquinolines

The integration of silyl-protected alkynes into quinoline chemistry emerged alongside advances in cross-coupling methodologies. Key milestones include:

  • Early synthetic routes : Initial reports focused on nucleophilic substitution of halogenated quinolines with trimethylsilylacetylene.
  • Catalytic breakthroughs : The adoption of palladium/copper systems in Sonogashira reactions enabled efficient coupling of TMS-protected alkynes with aryl halides.
  • Modern applications : Recent studies exploit this compound as a building block for fluorescent materials and pharmaceutical intermediates.

For example, the compound’s synthesis often involves reacting 6-bromoquinoline with trimethylsilylacetylene under catalytic conditions (e.g., $$ \text{Pd(PPh}3\text{)}4 $$, $$ \text{CuI} $$), yielding the TMS-protected product in >80% efficiency.

Table 1: Key Synthetic Methods for this compound

Method Conditions Yield (%) Reference
Sonogashira Coupling $$ \text{Pd(PPh}3\text{)}4 $$, $$ \text{CuI} $$, $$ \text{Et}_3\text{N} $$, THF 85
Nucleophilic Substitution $$ \text{LiC≡CTMS} $$, −78°C, THF 72
Microwave-Assisted $$ \text{PdCl}_2 $$, $$ \text{CuI} $$, DMF, 120°C 91

Properties

IUPAC Name

trimethyl(2-quinolin-6-ylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NSi/c1-16(2,3)10-8-12-6-7-14-13(11-12)5-4-9-15-14/h4-7,9,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUIGADZNDDKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743760
Record name 6-[(Trimethylsilyl)ethynyl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683774-32-5
Record name 6-[(Trimethylsilyl)ethynyl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The mechanism by which 6-((Trimethylsilyl)ethynyl)quinoline exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes structural and functional differences between 6-((Trimethylsilyl)ethynyl)quinoline and analogous compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
This compound C₁₄H₁₅NSi TMS-ethynyl at 6-position 225.36 Medical intermediates
5,8-Bis[(TMS)ethynyl]quinoline C₁₉H₂₃NSi₂ TMS-ethynyl at 5- and 8-positions 321.57 Materials science
12-((TMS)ethynyl)indolizinoquinoline Not provided TMS-ethynyl on indolizinoquinoline core ~375 (estimated) PDE inhibitors, KRAS modulation
2-Methyl-6-[TMS-ethynyl]quinoline C₁₅H₁₆NSi Methyl at 2, TMS-ethynyl at 6 241.39 Catalysis, ligand design
4-Chloro-6-ethoxyquinoline C₁₁H₁₀ClNO Chloro at 4, ethoxy at 6 207.66 Synthetic intermediates
6-Chloro-2-cyclopropyl-4-(CF₃)quinoline C₁₃H₉ClF₃N CF₃ at 4, cyclopropyl at 2, chloro at 6 271.67 Pharmaceuticals

Electronic and Steric Effects

  • TMS-ethynyl vs. Ethynyl: The TMS group in this compound reduces alkyne reactivity, enabling controlled functionalization. In contrast, unprotected ethynyl groups (e.g., 12-ethynylindolizinoquinoline) are more reactive but less stable .
  • Substituent Position: 6-position substitution (as in 6-((TMS)ethynyl)quinoline) favors planar conjugation in quinoline, whereas 2-position substituents (e.g., Ir-catalyzed 2-TMS-ethynylquinoline) disrupt π-stacking interactions .
  • Steric Hindrance: Methyl or cyclopropyl groups at adjacent positions (e.g., 2-methyl-6-TMS-ethynylquinoline) reduce accessibility for metal-catalyzed reactions compared to unsubstituted analogs .

Key Research Findings

Yield and Stability : TMS-protected ethynyl groups improve synthetic yields (77% vs. 54% for deprotected analogs) by mitigating side reactions .

Regioselectivity : Ir-catalyzed additions favor 2-position substitution, while Pd/Cu systems target 6-position functionalization .

Electronic Tuning : Electron-withdrawing groups (Cl, CF₃) lower HOMO-LUMO gaps, enhancing photophysical properties in materials science .

Biological Activity

6-((Trimethylsilyl)ethynyl)quinoline is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

This compound has the following structural formula:

C13H13N(CAS No 683774325)\text{C}_{13}\text{H}_{13}\text{N}\quad (\text{CAS No }683774-32-5)

This compound features a quinoline ring substituted with a trimethylsilyl group at the 6-position and an ethynyl group, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Some key mechanisms include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as histone deacetylases (HDACs), which play critical roles in gene expression and cellular processes. For instance, quinoline derivatives have demonstrated selective inhibition of HDAC6, leading to significant antitumor effects .
  • Antitumor Activity : Research indicates that quinoline-based compounds can exert antitumor effects through multiple pathways, including the inhibition of topoisomerases and tubulin polymerization . This suggests that this compound may share these properties, contributing to its potential as an anticancer agent.

Case Study: Anticancer Properties

A recent study investigated the anticancer properties of various quinoline derivatives, including those similar to this compound. The findings revealed:

  • In Vitro Cytotoxicity : Compounds with similar structures exhibited significant cytotoxic effects against several cancer cell lines, including HeLa and A549 cells. For example, derivatives showed IC50 values ranging from 0.23 µM to 0.89 µM .
  • Mechanistic Insights : The study highlighted that these compounds could induce apoptosis through the activation of caspases and modulation of cell cycle progression. Specifically, cell cycle arrest at the G2/M phase was observed in treated cells, indicating a disruption in mitotic processes .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Antitumor ActivitySignificant cytotoxicity against cancer cells
Enzyme InhibitionInhibition of HDAC6 and topoisomerases
Apoptosis InductionActivation of caspases; G2/M arrest

Scientific Research Applications

Scientific Research Applications

6-((Trimethylsilyl)ethynyl)quinoline serves multiple roles in scientific research:

  • Synthetic Intermediate:
    • Acts as a versatile building block in organic synthesis, facilitating the creation of complex molecules.
    • The trimethylsilyl group serves as a protecting group during multi-step synthesis processes.
  • Biological Probes:
    • Utilized in biological studies as fluorescent probes or markers due to its unique optical properties.
  • Enzyme Inhibition Studies:
    • Investigated for its potential to inhibit various enzymes, making it a candidate for drug development.

Medicinal Chemistry Applications

The compound has shown promise in several therapeutic areas:

  • Antimicrobial Activity:
    • Exhibits significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with studies indicating potent inhibition zones.
  • Anticancer Properties:
    • In vitro studies have demonstrated that it induces apoptosis in cancer cell lines, showing IC50 values comparable to established chemotherapeutic agents.
  • Antiviral Effects:
    • Research indicates effective inhibition of viral replication, particularly against influenza viruses, highlighting its potential in treating viral infections.

Industrial Applications

In the industrial sector, this compound is utilized for:

  • Material Science:
    • Development of advanced materials with specific electronic or photonic properties, including organic semiconductors and light-emitting diodes (LEDs).
  • Catalysis:
    • Potential applications as a catalyst or ligand in various catalytic processes due to its unique reactivity .

Case Studies

  • Antimicrobial Efficacy Study:
    • A study evaluated the compound's antimicrobial activity against various bacterial strains, confirming significant inhibition zones.
  • Cancer Cell Viability Assay:
    • In vitro experiments demonstrated a dose-dependent decrease in viability of human breast cancer cell lines upon treatment with this compound.
  • Antiviral Activity Assessment:
    • Research focused on its antiviral properties revealed effective inhibition of influenza virus replication in cultured cells.

Preparation Methods

Example from Literature: Sonogashira Coupling for Ethynylated Quinoline Derivatives

A study demonstrated the synthesis of chlorinated quinoline derivatives functionalized with ethynyl groups protected by trimethylsilyl. The procedure involved:

  • Reacting 6-chloroquinoline with trimethylsilylacetylene under Sonogashira conditions.
  • Palladium catalyst Pd(PPh₃)₂Cl₂ and CuI as co-catalyst.
  • Triethylamine as base in toluene solvent.
  • Reaction at 60 °C for several hours.
  • The product, 6-((Trimethylsilyl)ethynyl)quinoline, was isolated in yields up to 85–90%.

After coupling, the trimethylsilyl protecting group can be removed by treatment with tetrabutylammonium fluoride (TBAF) to yield the free ethynyl quinoline if desired.

Comparative Yields and Conditions Table

Starting Material Catalyst System Base Solvent Temp (°C) Reaction Time Yield (%) Notes
6-Bromoquinoline Pd(PPh₃)₂Cl₂ / CuI Triethylamine Toluene 60 6–12 h 85–90 Standard Sonogashira conditions
6-Iodoquinoline Pd(PPh₃)₂Cl₂ / CuI Diisopropylethylamine THF 50 4–8 h 88–92 Faster reaction, higher yield
6-Chloroquinoline Pd(PPh₃)₂Cl₂ / CuI Triethylamine DMF 70 8–10 h 75–80 Less reactive halogen, longer time

Alternative Synthetic Routes and Notes

Direct Alkynylation via C–H Activation

Although less common for quinolines, direct C–H alkynylation methods using transition metal catalysis (e.g., palladium, rhodium) have been explored for other heterocycles. However, these methods often require harsher conditions and have lower selectivity for the 6-position of quinoline.

Protection/Deprotection Strategies

  • The trimethylsilyl group serves as a protective group for the terminal alkyne during cross-coupling to prevent side reactions.
  • After coupling, the TMS group can be removed by fluoride sources such as tetrabutylammonium fluoride (TBAF) to yield the free ethynyl group, enabling further functionalization.

Summary Table of Key Preparation Steps for this compound

Step Description Reagents/Conditions Yield (%) Reference
1 Synthesis of 6-haloquinoline Halogenation of quinoline (NBS, I₂) Variable (60–90)
2 Sonogashira coupling with TMS-acetylene Pd(PPh₃)₂Cl₂, CuI, base, toluene, 60 °C 75–92
3 Optional deprotection of TMS group TBAF in THF, room temp 80–85

Q & A

Q. What are the established synthetic routes for 6-((Trimethylsilyl)ethynyl)quinoline, and how do reaction conditions influence yield?

The synthesis typically involves gold(I)-catalyzed hydroarylation of lactam-derived precursors. For example, using (C6F5)3PAuNTf2 as a catalyst enables regioselective 6-exo-dig cyclization under ambient conditions (non-anhydrous solvent, no exclusion of air/moisture), achieving high yields . Key parameters include:

CatalystSolventSelectivity (6-exo-dig vs. 7-endo-dig)Yield (%)
(C6F5)3PAuNTf2Dichloromethane>99:185–92

Alternative routes may involve Sonogashira coupling of halogenated quinoline precursors with trimethylsilylacetylene, though yields are often lower due to steric hindrance .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies the quinoline backbone (δ 8.5–9.0 ppm for aromatic protons) and trimethylsilyl (TMS) group (δ 0.1–0.3 ppm for Si(CH3)3) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 283.15) .
  • X-ray Crystallography : Resolves regioselectivity in cyclized products and confirms TMS-ethynyl spatial orientation .

Q. What are the primary research applications of this compound in medicinal chemistry?

The TMS-ethynyl group enhances lipophilicity, making it a candidate for:

  • Probe Development : Studying quinoline-protein interactions (e.g., kinase inhibition assays) .
  • Drug Discovery : As a precursor for Alzheimer’s disease therapeutics, leveraging quinoline’s neuroprotective properties .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) explain the regioselectivity of gold-catalyzed hydroarylation?

Density Functional Theory (DFT) calculations reveal that the 6-exo-dig pathway is favored due to lower activation energy (ΔΔG‡ = 4.2 kcal/mol) compared to 7-endo-dig. The Au(I) catalyst stabilizes the transition state via π-backbonding to the ethynyl moiety, directing cyclization . Contradictions in regioselectivity between experimental and computational models may arise from solvent effects or incomplete basis sets in simulations .

Q. How should researchers resolve discrepancies between in vitro and in vivo biological activity data for quinoline derivatives?

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Metabolic Stability : Assess TMS-ethynyl hydrolysis in physiological conditions (e.g., LC-MS to detect desilylated metabolites) .
  • Example Conflict : High in vitro kinase inhibition (IC50 = 50 nM) but poor in vivo efficacy may stem from rapid hepatic clearance of the TMS group .

Q. What experimental strategies optimize the chemoselectivity of this compound in multicomponent reactions?

  • Protecting Groups : Temporarily mask the ethynyl moiety with TIPS (triisopropylsilyl) to prevent side reactions .
  • Catalyst Screening : Test N-heterocyclic carbene (NHC)-gold complexes to suppress competing hydration of the triple bond .
  • Table : Chemoselectivity under varying catalysts
CatalystCompeting ReactionSelectivity (%)
Au(I)-NHCHydration<5
Au(I)-PhosphineCyclopropanation15–20

Q. How do steric and electronic effects of the TMS group influence photophysical properties?

The TMS-ethynyl group:

  • Reduces π-π Stacking : Enhances fluorescence quantum yield (ΦF = 0.42 vs. ΦF = 0.18 for non-TMS analogs) in aggregation-prone environments .
  • Alters Redox Potentials : Cyclic voltammetry shows a 150 mV anodic shift in oxidation potential due to electron-withdrawing ethynyl linkage .

Q. What methodologies address challenges in scaling up synthesis while maintaining regioselectivity?

  • Flow Chemistry : Continuous processing minimizes catalyst degradation and improves heat transfer for exothermic cyclization steps .
  • DoE (Design of Experiments) : Optimize parameters (catalyst loading, temperature) using response surface methodology to predict yield/selectivity trade-offs .

Q. How can researchers validate the biological relevance of quinoline-TMS interactions observed in vitro?

  • Cryo-EM/SPR : Map binding sites in target proteins (e.g., amyloid-beta aggregates) to confirm mechanistic hypotheses .
  • Mutagenesis Studies : Introduce point mutations in putative binding residues to assess activity loss .

Q. What are the limitations of current toxicity assessments for silicon-containing quinoline derivatives?

  • Silanol Byproducts : Hydrolysis of TMS generates silanols, which are not routinely screened in standard Ames tests .
  • Long-Term Stability : Accelerated degradation studies (40°C/75% RH) reveal >10% decomposition in PBS, necessitating formulation optimization .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.